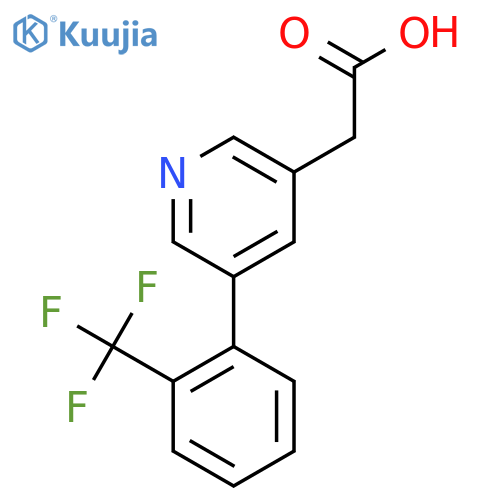Cas no 1261629-97-3 (5-(2-(Trifluoromethyl)phenyl)pyridine-3-acetic acid)

1261629-97-3 structure
商品名:5-(2-(Trifluoromethyl)phenyl)pyridine-3-acetic acid
CAS番号:1261629-97-3
MF:C14H10F3NO2
メガワット:281.229914188385
CID:4982927
5-(2-(Trifluoromethyl)phenyl)pyridine-3-acetic acid 化学的及び物理的性質
名前と識別子
-
- 5-(2-(Trifluoromethyl)phenyl)pyridine-3-acetic acid
-
- インチ: 1S/C14H10F3NO2/c15-14(16,17)12-4-2-1-3-11(12)10-5-9(6-13(19)20)7-18-8-10/h1-5,7-8H,6H2,(H,19,20)
- InChIKey: IMHMOGMAWNJZBG-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC=CC=1C1C=NC=C(CC(=O)O)C=1)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 346
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 50.2
5-(2-(Trifluoromethyl)phenyl)pyridine-3-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013008962-1g |
5-(2-(Trifluoromethyl)phenyl)pyridine-3-acetic acid |
1261629-97-3 | 97% | 1g |
$1549.60 | 2023-09-03 | |
| Alichem | A013008962-250mg |
5-(2-(Trifluoromethyl)phenyl)pyridine-3-acetic acid |
1261629-97-3 | 97% | 250mg |
$470.40 | 2023-09-03 | |
| Alichem | A013008962-500mg |
5-(2-(Trifluoromethyl)phenyl)pyridine-3-acetic acid |
1261629-97-3 | 97% | 500mg |
$823.15 | 2023-09-03 |
5-(2-(Trifluoromethyl)phenyl)pyridine-3-acetic acid 関連文献
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
1261629-97-3 (5-(2-(Trifluoromethyl)phenyl)pyridine-3-acetic acid) 関連製品
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
